Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader class of furan derivatives that have been synthesized and studied for their chemical properties and applications. Research includes the development of novel synthetic routes and the exploration of tautomeric equilibria, highlighting the compound's versatility and potential as a precursor for various chemical reactions and materials. For instance, the study of furan derivatives' synthesis from furan-2-carboxylic acid hydrazide and their tautomeric behaviors provides foundational knowledge for manipulating these compounds for specific applications (M. Koparır, A. Çetin, A. Cansiz, 2005).
Energetic Materials Development
Compounds based on the furazan ring, related to the core structure of the compound , have been synthesized for use as insensitive energetic materials. These materials exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating potential applications in safe explosives or propellants (Qiong Yu, G. Cheng, X. Ju, Chunxu Lu, Qiuhan Lin, Hongwei Yang, 2017).
Antimicrobial Applications
Derivatives synthesized from furan compounds have been explored for their antimicrobial activities. By modifying the furan core with various substituents, researchers have developed compounds with significant activity against microorganisms, indicating the potential of these derivatives in creating new antimicrobial agents (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013).
Material Science and Polymer Chemistry
The compound's furan moiety is structurally analogous to monomers used in polymer chemistry, suggesting its utility in synthesizing biobased polymers. Research into enzymatic polymerization of biobased furan diols with various diacid ethyl esters has led to the development of novel furan polyesters, demonstrating the compound's potential in creating environmentally friendly materials with desirable physical properties (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that many similar compounds interact with their targets by forming covalent bonds, disrupting normal cellular functions .
Biochemical Pathways
Compounds with similar structures have been found to interfere with various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been found to cause changes in cell growth and proliferation .
Properties
IUPAC Name |
methyl 5-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-6-9(15)12-11(14-13-6)19-5-7-3-4-8(18-7)10(16)17-2/h3-4H,5H2,1-2H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSDDYREEAUWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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